3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl-4-ylmethylamine: This intermediate is prepared by the reaction of biphenyl-4-carboxaldehyde with an amine source under reductive amination conditions.
Coupling with Pyridine-4-carboxylic Acid: The biphenyl-4-ylmethylamine is then coupled with pyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the enzyme Jarid1B by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to alterations in gene expression and cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-[(2-phenoxybenzyl)amino]pyridine-4-carboxylic acid: Another compound with a similar structure but different substituents on the benzyl group.
Pyridine-4-carboxylic acid derivatives: A broad class of compounds with varying substituents on the pyridine ring.
Uniqueness
3-[(biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid is unique due to its specific biphenyl-4-ylmethyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[(4-phenylphenyl)methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H16N2O2/c22-19(23)17-10-11-20-13-18(17)21-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-11,13,21H,12H2,(H,22,23) |
InChI Key |
RNBCOBWQQCESLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(C=CN=C3)C(=O)O |
Origin of Product |
United States |
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